4-Methylidenecyclohexan-1-amine
Description
4-Methylidenecyclohexan-1-amine is a cyclohexane derivative featuring a methylidene group (CH₂=) at the 4-position and a primary amine (-NH₂) at the 1-position. These analogs are widely studied in pharmaceutical synthesis, agrochemicals, and material science due to their versatile amine functionality and stereochemical diversity .
Properties
IUPAC Name |
4-methylidenecyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-6-2-4-7(8)5-3-6/h7H,1-5,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPBTKZUXMFDBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 4-Methylidenecyclohexan-1-amine, highlighting their differences in substituents, physicochemical properties, toxicity, and applications.
Key Findings from Comparative Analysis:
This unsaturation could facilitate conjugation or cycloaddition reactions in synthetic chemistry . Stereochemistry significantly impacts biological activity. For example, trans-4-methylcyclohexan-1-amine () is prioritized in chiral synthesis due to its defined spatial arrangement, whereas bis-cyclohexanamines () are valued for their symmetry in polymer applications.
Physicochemical Properties: Lipophilicity: Trimethylated derivatives (e.g., 1-(aminomethyl)-N,N,4-trimethylcyclohexan-1-amine) exhibit higher lipophilicity (logP ~2.5) due to alkyl substituents, enhancing membrane permeability . Solubility: Primary amines (e.g., trans-4-methylcyclohexan-1-amine) are water-soluble at low pH but form hydrochloride salts for stability .
Toxicity and Safety :
- Bis-cyclohexanamines (e.g., 4,4'-methylenebis(cyclohexanamine)) show moderate acute toxicity, with LD₅₀ values comparable to aliphatic amines (oral: ~500–1000 mg/kg in rodents) .
- Trimethylated analogs () pose risks of skin irritation and respiratory sensitization, necessitating engineering controls in industrial settings.
Applications :
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